
1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,3-triazole ring, a pyrrolidine ring, and a dione group. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The dione group consists of two carbonyl (C=O) groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the 1,2,3-triazole ring can be synthesized through a copper-catalyzed click reaction of azides with alkynes . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or diamines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the pyrrolidine ring, and the dione group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions. For example, it can undergo reactions with electrophiles at the nitrogen atoms . The pyrrolidine ring can also participate in various reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dione group could potentially increase its polarity and solubility in polar solvents .Aplicaciones Científicas De Investigación
Organic Synthesis
1,2,3-Triazoles play a crucial role in organic synthesis. Researchers have developed various synthetic methodologies for their preparation. Notably, click chemistry approaches have gained popularity due to their efficiency and versatility . These reactions allow the rapid assembly of complex molecules by joining smaller units.
Bioconjugation and Chemical Biology
1,2,3-Triazoles serve as excellent bioconjugation handles. Their mild and specific reactions with biomolecules (e.g., proteins, nucleic acids) enable site-specific labeling and modification. Researchers utilize them in bioorthogonal chemistry and imaging studies .
Fluorescent Imaging and Materials Science
Fluorescent 1,2,3-triazoles act as probes for cellular imaging. Their unique photophysical properties make them valuable tools for visualizing biological processes. Additionally, modified 1,2,3-triazoles contribute to the development of functional materials, such as luminescent polymers and sensors .
Mecanismo De Acción
Target of Action
Similar compounds with a triazole moiety have been reported to interact with various biological targets such as theOrexin Receptor and acetylcholinesterase , a protein pivotal in hydrolyzing acetylcholine, an important neurotransmitter .
Mode of Action
It’s known that theN1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding could potentially alter the function of the target, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been shown to inhibitER stress , apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in various cellular processes, including inflammation and cell survival.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Similar compounds have shown promisingneuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The synthesis of similar compounds has been improved by changing the reaction solvent and catalyst system , indicating that the chemical environment can significantly impact the properties of these compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c23-16-7-8-17(24)22(16)13-3-5-15(6-4-13)27(25,26)20-11-1-2-14(20)12-21-18-9-10-19-21/h3-6,9-10,14H,1-2,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWRZDFRMQCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


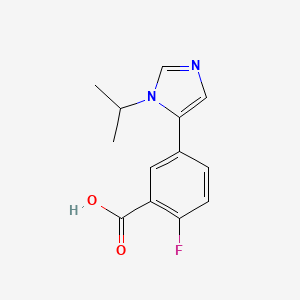
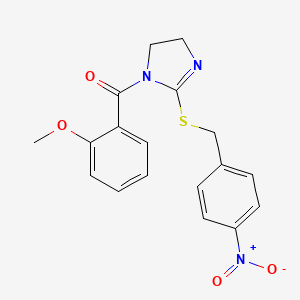

![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)
![8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2468771.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
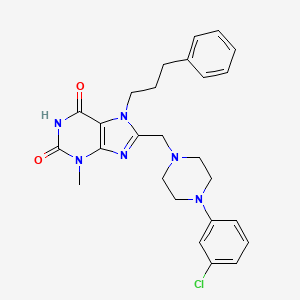
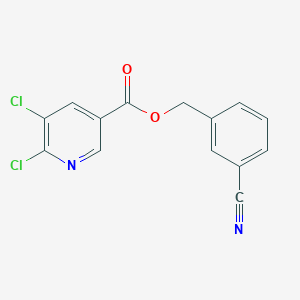
![N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2468776.png)

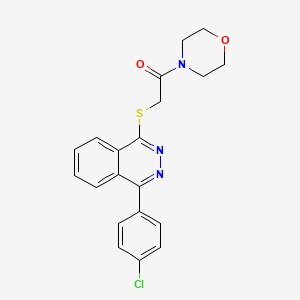
![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2468779.png)
